4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Description
The compound “4-(tert-butyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity . The molecule also contains a thiazolo[5,4-b]pyridine ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[5,4-b]pyridine ring and the benzamide group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Properties of Ortho-linked Polyamides
Research on polyamides incorporating tert-butyl groups and thiazolo[5,4-b]pyridin-2-yl derivatives highlights advancements in polymer chemistry. These compounds demonstrate significant solubility in polar solvents and exhibit high thermal stability, which is crucial for developing new materials with potential applications in flexible electronics and high-temperature resistant materials (Hsiao et al., 2000).
Larvicidal and Antimicrobial Activities
A study on novel triazinone derivatives, which include tert-butyl groups, showcases their larvicidal and antimicrobial properties. These derivatives exhibit significant growth inhibition against bacterial and fungal pathogens, suggesting potential applications in the development of new antimicrobial agents for healthcare and agriculture (Kumara et al., 2015).
Nucleophilic Substitutions and Radical Reactions
Research on tert-butyl phenylazocarboxylates explores their utility as building blocks in synthetic organic chemistry, highlighting the versatility of tert-butyl groups in facilitating various chemical reactions. This has implications for the synthesis of complex organic molecules, potentially advancing pharmaceutical and materials science (Jasch et al., 2012).
Anticancer Evaluation of Thiazolo[3,2-a]Pyrimidine Derivatives
A series of thiazolo[3,2-a]pyrimidine derivatives, bearing benzimidazole moieties, were synthesized and evaluated for their anticancer activities. These compounds exhibited promising in vitro inhibitory activities against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy (El‐All et al., 2015).
Genotoxicity Assessment
The genotoxic effects of methyl-tert-butyl ether (MTBE) and other related compounds were evaluated using the comet assay in human lymphocytes. This research provides insights into the environmental and health impacts of these substances, which is crucial for regulatory policies and safety assessments (Chen et al., 2008).
Properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-15-18(22-27-20-9-6-14-25-23(20)29-22)7-5-8-19(15)26-21(28)16-10-12-17(13-11-16)24(2,3)4/h5-14H,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYPYNGMTMVSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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